4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
Overview
Description
Introduction 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields of chemistry.
Synthesis Analysis The synthesis of complexes using 4-tert-butyl-2,6-bis(hydroxymethyl)phenol involves reactions under specific conditions. For instance, its reaction with [TiO(acac)(2)] in protic solvents at elevated temperatures leads to the formation of dinuclear complexes, whereas tetranuclear complexes form when the reaction occurs at room temperature or in aprotic solvents (Glaser et al., 2004).
Molecular Structure Analysis This compound forms various complex structures depending on the reaction conditions. The molecular structure is characterized by strong Lewis acid Ti-IV bonds and covalent Ti-OBz bonds, indicating significant nucleophilic character in certain conditions. For example, in one study, a dinuclear complex exhibited a confacial bioctahedron structure with terminal nucleophilic phenylmethoxide ligands (Glaser et al., 2004).
Chemical Reactions and Properties 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol participates in various chemical reactions, forming complexes with different metals. These reactions are influenced by factors such as solvent type, temperature, and the presence of other compounds. For example, its reaction with iron in the presence of sodium hydroxide led to the formation of an iron complex with antiferromagnetic interactions (Glaser et al., 2004).
Physical Properties Analysis The physical properties of this compound and its complexes can be diverse, depending on their molecular structure. For instance, compounds like 2,6-bis(hydroxymethyl)-4-R-phenol derivatives have been investigated for their hydrogen-bonding networks, resulting in different sheet structures (Masci & Thuéry, 2002).
Chemical Properties Analysis Its chemical properties, including reactivity and stability, vary based on the specific conditions under which it is synthesized and the resulting molecular structure. For instance, its complexes with metals like zinc and iron exhibit unique chemical properties, such as specific coordination environments and magnetic susceptibilities (Glaser et al., 2004).
Scientific Research Applications
Allergenic Properties in Phenolic Resins
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol has been identified as a contact allergen in phenolic resins used in ink formulations. This compound, along with 2‐hydroxy‐5‐tert‐butyl benzylalcohol, contributed to acute contact dermatitis following direct skin exposure to the ink from a marking pen, indicating its allergenic potential in certain applications (Hagdrup et al., 1994).
Inhibition of Sarcoplasmic Reticulum Enzymes
The compound exhibits properties as an inhibitor of the Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. This suggests potential applications in studying muscle physiology or drug development targeting sarcoplasmic reticulum functions (Sokolove et al., 1986).
Role in Iron Complex Synthesis
It is used in synthesizing iron complexes, like a tetra-anionic dinuclear complex and a neutral decanuclear complex. These complexes demonstrate antiferromagnetic interactions and potential applications in materials science, particularly in magnetic materials and coordination chemistry (Glaser et al., 2004).
Application in Titanium Complex Synthesis
The compound is instrumental in synthesizing titanium complexes with potential applications in catalysis and materials chemistry. It helps form complexes with unique structures and properties, indicative of its versatility in coordination chemistry (Glaser et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBBGGADHQDMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176497 | |
Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol | |
CAS RN |
2203-14-7 | |
Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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